6-(Ethylamino)pyridine-3-boronic acid hydrochloride
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Overview
Description
6-(Ethylamino)pyridine-3-boronic acid hydrochloride is a boronic acid derivative with the molecular formula C7H12BClN2O2 and a molecular weight of 202.45 This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylamino)pyridine-3-boronic acid hydrochloride typically involves the reaction of 6-bromo-3-pyridineboronic acid with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is typically purified using techniques like crystallization, distillation, or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-(Ethylamino)pyridine-3-boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Scientific Research Applications
6-(Ethylamino)pyridine-3-boronic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms involving boron.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.
Mechanism of Action
The mechanism of action of 6-(Ethylamino)pyridine-3-boronic acid hydrochloride involves its ability to form stable covalent bonds with nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction, where the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The ethylamino group can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 6-(Methylamino)pyridine-3-boronic acid
- 6-(Piperidin-1-yl)pyridine-3-boronic acid
- 6-(Dimethylamino)pyridine-3-boronic acid
Uniqueness
6-(Ethylamino)pyridine-3-boronic acid hydrochloride is unique due to its specific combination of an ethylamino group and a boronic acid moiety. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of steric and electronic properties that can be fine-tuned for specific applications .
Properties
IUPAC Name |
[6-(ethylamino)pyridin-3-yl]boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2.ClH/c1-2-9-7-4-3-6(5-10-7)8(11)12;/h3-5,11-12H,2H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXHEFLYKOJWSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)NCC)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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